molecular formula C25H28N2O4 B2408538 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 384363-93-3

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2408538
CAS No.: 384363-93-3
M. Wt: 420.509
InChI Key: MBDLIGBOEVUIHH-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a synthetically modified flavone derivative designed for advanced oncological research, particularly in the investigation of cell cycle regulation. Flavones are a class of flavonoids known for their planar, heterocyclic scaffold and diverse pharmacological effects, which include anti-tumor and anti-inflammatory activities . This compound is structurally engineered based on the pharmacophore of known cyclin-dependent kinase (CDK) inhibitors, where the introduction of pyrrolidin-1-ylmethyl groups at the 6 and 8 positions of the chromen-4-one core is intended to enhance interactions with the kinase ATP-binding pocket . The primary research value of this compound lies in its potential to act as a potent and selective inhibitor of Cyclin-Dependent Kinase 1 (CDK1) . CDK1 is a serine/threonine kinase that is indispensable for driving the G2/M phase transition in the cell cycle, and its dysregulation is a hallmark of many cancers . Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in proliferating tumor cells. The molecular mechanism is hypothesized to involve the formation of key hydrogen bonds with the hinge region residues (e.g., the main-chain amide of Leu83 and carbonyl of Glu81) of CDK1, alongside various hydrophobic interactions with residues such as the gatekeeper Phe80, thereby competing with ATP binding . The specific substitution pattern on the A-ring of this flavone, particularly the dual pyrrolidin-1-ylmethyl groups, is a strategic modification explored in medicinal chemistry to improve both binding affinity and cellular permeability, which are critical for effective anti-proliferative activity in vitro . Researchers can utilize this compound as a chemical tool to probe CDK1-dependent signaling pathways, study cell cycle dynamics in various cancer cell lines (such as MCF-7 breast cancer or RAW264.7 cells), and investigate mechanisms of apoptosis induction . Furthermore, flavone derivatives have also been reported to exhibit anti-inflammatory properties by modulating pathways like NF-κB, suggesting potential cross-disciplinary research applications in cancer-related inflammation .

Properties

IUPAC Name

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-20-14-21(17-8-2-1-3-9-17)31-25-19(16-27-12-6-7-13-27)23(29)18(24(30)22(20)25)15-26-10-4-5-11-26/h1-3,8-9,14,29-30H,4-7,10-13,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDLIGBOEVUIHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)CN5CCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Phenylacetic acid, pyrrolidine, and appropriate hydroxylated benzaldehyde.

    Condensation Reaction: The initial step involves the condensation of phenylacetic acid with hydroxylated benzaldehyde to form a chalcone intermediate.

    Cyclization: The chalcone undergoes cyclization in the presence of a base to form the chromenone core.

    Substitution: Pyrrolidine is introduced via nucleophilic substitution at the 6 and 8 positions of the chromenone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups at positions 5 and 7 can undergo oxidation to form quinones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenyl and pyrrolidinyl groups can be substituted with various functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various flavonoid derivatives with potential biological activities.

Biology

    Antioxidant Activity: Exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

    Anti-inflammatory Activity: Reduces inflammation by inhibiting pro-inflammatory enzymes and cytokines.

Medicine

    Anticancer Activity: Shows potential in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

    Neuroprotective Effects: Protects neurons from damage and may have potential in treating neurodegenerative diseases.

Industry

    Pharmaceuticals: Used in the development of new drugs with antioxidant, anti-inflammatory, and anticancer properties.

    Cosmetics: Incorporated into skincare products for its antioxidant and anti-aging effects.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: Neutralizes free radicals by donating hydrogen atoms or electrons.

    Anti-inflammatory Mechanism: Inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

    Anticancer Mechanism: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits neuroprotective and anti-inflammatory activities.

Uniqueness

5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one stands out due to its unique pyrrolidinyl substitutions, which may enhance its biological activity and specificity compared to other flavonoids.

Biological Activity

5,7-Dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, a synthetic flavonoid derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure that includes hydroxyl and pyrrolidine groups, which contribute to its pharmacological properties. The compound's molecular formula is C27H32N2O4C_{27}H_{32}N_{2}O_{4} with a molecular weight of approximately 446.56 g/mol.

1. Antioxidant Activity

The compound exhibits significant antioxidant properties attributed to its hydroxyl groups, which can scavenge free radicals and mitigate oxidative stress. Studies have shown that it effectively reduces oxidative damage in various cellular models.

2. Anti-inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines. It has been demonstrated to reduce the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in the inflammatory response. For instance, a study highlighted that at a concentration of 100 μg/ml, it achieved over 80% inhibition against COX2 and 5-LOX activities .

3. Anticancer Properties

The compound displays potential anticancer effects by inducing apoptosis in cancer cells. Mechanistic studies suggest that it activates specific signaling pathways associated with cell death and inhibits tumor growth.

4. Neuroprotective Effects

Emerging evidence suggests that this flavonoid derivative may offer neuroprotective benefits by modulating neuroinflammatory pathways and reducing neuronal cell death associated with diseases such as Alzheimer's and Parkinson's.

The biological activities of this compound can be attributed to several mechanisms:

  • Scavenging Free Radicals : The hydroxyl groups on the compound facilitate the donation of electrons to free radicals, thus neutralizing them.
  • Inhibition of Pro-inflammatory Pathways : The compound modulates pathways such as NF-kB and inhibits the expression of inflammatory mediators like TNF-alpha.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and other pro-apoptotic factors.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activities
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one Lacks pyrrolidine groupsModerate antioxidant activity
6,8-Dimethyl-5,7-dihydroxy-2-phenyl-4H-chromen-4-one Contains methyl groups instead of pyrrolidineLower bioavailability
5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-chromen-4-one Similar chromenone structureHigh anti-inflammatory activity

The unique presence of pyrrolidine groups in this compound enhances its solubility and bioavailability compared to similar compounds.

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory effects of this compound extracted from BRG leaves, it was found to significantly inhibit COX2 and TNF-alpha production at concentrations as low as 10 μg/ml . This suggests its potential application in treating inflammatory diseases.

Case Study 2: Neuroprotective Potential

A recent study indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis in vitro. This was measured through cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dihydroxy-2-phenyl-6,8-bis(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via Mannich reactions, where pyrrolidine groups are introduced via hydroxymethylation. Key steps include:

  • Use of anhydrous potassium carbonate as a base and dimethyl sulfate as an alkylating agent in acetone under reflux (6–8 hours) .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Yield optimization requires controlled stoichiometry (e.g., 3:1 molar ratio of pyrrolidine to precursor) and inert atmosphere to prevent oxidation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR confirm substitution patterns and hydrogen bonding (e.g., downfield shifts for hydroxyl groups at C5 and C7) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/z 475.2234) .
  • Infrared (IR) Spectroscopy : Detects characteristic carbonyl (C=O) stretches near 1650 cm1^{-1} and hydroxyl bands (~3400 cm1^{-1}) .

Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?

  • Methodology :

  • Antibacterial Assays : Use agar dilution or microbroth dilution methods (e.g., against Staphylococcus aureus and Escherichia coli) with MIC (Minimum Inhibitory Concentration) values calculated .
  • Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of pyrrolidinylmethyl substitutions on bioactivity?

  • Methodology :

  • Synthesize derivatives with varying substituents (e.g., replacing pyrrolidine with piperidine or morpholine) .
  • Test derivatives against bacterial panels and cancer cell lines.
  • Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronegativity or steric bulk with activity trends .

Q. What advanced spectroscopic or crystallographic methods resolve ambiguities in the compound's tautomeric forms or stereochemistry?

  • Methodology :

  • X-ray Crystallography : Employ SHELX programs for structure refinement. Key parameters include R-factor (<5%) and residual electron density maps to confirm tautomeric forms (e.g., keto-enol equilibrium) .
  • Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomerization kinetics in DMSO-d6_6 .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina.
  • Validate predictions with experimental mutagenesis (e.g., modifying bacterial target enzymes like DNA gyrase) .
  • Cross-check with molecular dynamics simulations to assess binding stability over time .

Q. What strategies are effective in elucidating the mechanism of action against bacterial targets?

  • Methodology :

  • Scanning Electron Microscopy (SEM) : Visualize morphological changes in bacterial membranes post-treatment .
  • Proteomic Profiling : Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins (e.g., downregulated efflux pumps) .

Q. How to design experiments to assess the compound's stability under physiological conditions?

  • Methodology :

  • HPLC Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via UV-Vis at λ~270 nm .
  • Mass Spectrometry : Identify hydrolytic byproducts (e.g., demethylated or oxidized derivatives) .

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